14-Hydroxy Carminomycin Oxalate

Catalog No.
S14404396
CAS No.
M.F
C28H29NO15
M. Wt
619.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
14-Hydroxy Carminomycin Oxalate

Product Name

14-Hydroxy Carminomycin Oxalate

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione;oxalic acid

Molecular Formula

C28H29NO15

Molecular Weight

619.5 g/mol

InChI

InChI=1S/C26H27NO11.C2H2O4/c1-9-21(31)12(27)5-16(37-9)38-14-7-26(36,15(30)8-28)6-11-18(14)25(35)20-19(23(11)33)22(32)10-3-2-4-13(29)17(10)24(20)34;3-1(4)2(5)6/h2-4,9,12,14,16,21,28-29,31,33,35-36H,5-8,27H2,1H3;(H,3,4)(H,5,6)/t9-,12-,14-,16-,21+,26-;/m0./s1

InChI Key

MPTUGNYPIWGZLI-BUBJVQHESA-N

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)CO)O)N)O.C(=O)(C(=O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)CO)O)N)O.C(=O)(C(=O)O)O

14-Hydroxy Carminomycin Oxalate is a derivative of carminomycin, which is part of the anthracycline class of antibiotics. These compounds are primarily known for their significant anticancer properties, particularly against various types of tumors. The molecular formula for 14-Hydroxy Carminomycin Oxalate is C28H29NO15C_{28}H_{29}N_{O_{15}}, and it has a molecular weight of 619.53 g/mol . This compound is characterized by the presence of a hydroxyl group at the 14th position of the carminomycin structure, which contributes to its biological activity.

Typical for anthracycline derivatives:

  • Oxidation: The compound can be oxidized to form various metabolites, including daunomycinone, which is another active anthracycline.
  • Reduction: It may also participate in reduction reactions, leading to the formation of less active or inactive derivatives.
  • Hydrolysis: The oxalate moiety can undergo hydrolysis under acidic or basic conditions, potentially affecting its stability and bioavailability.

These reactions are essential for understanding the pharmacokinetics and dynamics of the compound in biological systems.

14-Hydroxy Carminomycin Oxalate exhibits notable biological activities:

  • Antitumor Activity: As an anthracycline derivative, it possesses strong antitumor properties, making it effective against various cancer cell lines. Its mechanism of action involves intercalation into DNA, leading to inhibition of DNA replication and transcription .
  • Antibacterial Properties: The compound also shows anti-Gram-positive bacterial activity, which is a characteristic feature of many anthracyclines .
  • Cardiotoxicity: Like other members of its class, 14-Hydroxy Carminomycin Oxalate can exhibit cardiotoxic effects, which is a significant concern in its therapeutic use.

The synthesis of 14-Hydroxy Carminomycin Oxalate can be achieved through several methods:

  • Chemical Modification: Starting from carminomycin or its precursors, chemical modifications such as hydroxylation at the 14th position can be performed using various reagents under controlled conditions.
  • Total Synthesis: Advanced synthetic routes involve multiple steps that include the construction of the anthracycline core followed by functional group transformations to introduce the hydroxyl and oxalate groups.
  • Biological Synthesis: Certain microorganisms capable of producing carminomycin may be engineered to enhance yields or modify the compound through biotransformation techniques.

14-Hydroxy Carminomycin Oxalate has several applications:

  • Pharmaceutical Development: It serves as a lead compound for developing new anticancer drugs with potentially improved efficacy and reduced toxicity.
  • Research Tool: The compound is used in proteomics and biochemical research to study cellular responses to anthracyclines and their mechanisms of action .
  • Therapeutic Agent: Due to its biological properties, it may be explored for therapeutic applications in treating specific cancers resistant to conventional treatments.

Studies on 14-Hydroxy Carminomycin Oxalate have focused on its interactions with various biological molecules:

  • DNA Binding Studies: Research indicates that this compound intercalates with DNA, affecting its structure and function.
  • Protein Interactions: Investigations into how it interacts with proteins involved in drug metabolism and transport have been conducted to understand its pharmacological profile better.
  • Synergistic Effects: Combination studies with other chemotherapeutic agents are ongoing to evaluate potential synergistic effects that could enhance anticancer efficacy while minimizing side effects.

Similar Compounds

14-Hydroxy Carminomycin Oxalate is similar to several other compounds within the anthracycline family. Here are some notable comparisons:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
DoxorubicinHydroxyl groups at positions 3 and 14Broad-spectrum antitumor activityWell-studied with established clinical use
DaunorubicinSimilar core structureAntileukemic activityPrimarily used in leukemia treatment
Epirubicin4'-hydroxyl groupAntitumor activityReduced cardiotoxicity compared to doxorubicin
CarminomycinParent compoundAntibacterial and antitumorPrecursor to 14-Hydroxy Carminomycin Oxalate

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of 14-Hydroxy Carminomycin Oxalate within this class.

Anthracycline Family Phylogenetic Positioning

14-Hydroxy carminomycin oxalate belongs to the anthracycline class of polyketide antibiotics, which share a conserved tetracyclic aglycone core derived from Streptomyces peucetius biosynthesis. Phylogenetically, it occupies an intermediate position between first-generation anthracyclines (e.g., daunorubicin) and later analogs like doxorubicin, as evidenced by its structural hybridity:

FeatureDaunorubicin14-Hydroxy Carminomycin OxalateDoxorubicin
C-14 Modification-H-OH-OH
C-4' SugarDaunosamine3-amino-2,3,6-trideoxy-L-lyxoseDaunosamine
Oxidation StateQuinoneHydroquinoneQuinone

This transitional status reflects evolutionary optimization efforts to balance DNA intercalation capacity (via planar aglycone) and reduced cardiotoxicity (via hydroxylation patterns).

Semi-Synthetic Derivative Lineage Analysis

The compound originates from carminomycin (4-O-methyl daunorubicin) through a three-step semi-synthetic pathway:

  • Demethylation: Removal of the C-4 methoxy group from carminomycin yields 14-hydroxycarminomycin.
  • Bromination: Intermediate 14-bromocarminomycin enables functional group diversification at C-13/C-14.
  • Oxalate Salt Formation: Reaction with oxalic acid improves aqueous solubility for clinical formulations.

Key structural advantages over parent compounds include:

  • Enhanced hydrogen-bonding capacity from C-14 hydroxylation
  • Stabilized charge distribution via oxalate counterion
  • Reduced enzymatic deactivation through modified sugar stereochemistry.

Nomenclature Evolution: From Carminomycin to Desmethyl Doxorubicin

The compound’s nomenclature history reflects its hybrid anthracycline characteristics:

EraDesignationBasis
1970sCarminomycinNatural 4-O-methyl daunorubicin analog
1980s14-HydroxycarminomycinHydroxylation at C-14 position
1990sDesmethyldoxorubicin oxalateStructural similarity to doxorubicin
IUPAC(8S,10S)-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-8-(hydroxyacetyl)-5,12-naphthacenedione oxalateFull stereochemical specification

This progression underscores the compound’s role in bridging natural product discovery and rational drug design.

Stereochemical Configuration and Functional Group Topography

The molecule’s bioactivity hinges on precise three-dimensional arrangement:

Aglycone Core

  • Ring A: C-1/C-2 dihydroxyquinone (DNA intercalation site)
  • Ring D: C-8 (S)-hydroxyacetyl group (topoisomerase II inhibition)
  • C-14: (R)-hydroxyl configuration (reduces free radical generation)

Aminosugar Moiety

  • C-3': Axial amino group (nucleic acid minor groove binding)
  • C-4': 2,6-dideoxy-L-lyxose configuration (resistance to glycosidase cleavage)

Oxalate Counterion

  • Forms ionic bridges between C-3' amino and C-11 hydroxyl groups
  • Lowers logP by 0.7 compared to free base form

Critical bond angles and torsion parameters:

ParameterValueSignificance
C-7-C-8-C-9-O-11112.3°Stabilizes hydroquinone conformation
Glycosidic (C-10-O)64.8°Optimizes DNA intercalation geometry
Oxalate dihedral179.2°Maximizes salt bridge stability

This stereochemical precision enables selective interaction with DNA-topoisomerase II complexes while minimizing non-target binding.

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

9

Exact Mass

619.15371922 g/mol

Monoisotopic Mass

619.15371922 g/mol

Heavy Atom Count

44

Dates

Last modified: 08-10-2024

Explore Compound Types